molecular formula C14H17Cl2N3O2 B13124257 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride

7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride

Cat. No.: B13124257
M. Wt: 330.2 g/mol
InChI Key: LHYAKWMCIYAGSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines. This reaction is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often include the use of solvents such as ether or methanol, and bases like potassium carbonate and sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione is unique due to its specific structural configuration, which provides distinct reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in organic synthesis highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C14H17Cl2N3O2

Molecular Weight

330.2 g/mol

IUPAC Name

7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride

InChI

InChI=1S/C14H15N3O2.2ClH/c18-13-11-6-7-17(8-10-4-2-1-3-5-10)9-12(11)15-14(19)16-13;;/h1-5H,6-9H2,(H2,15,16,18,19);2*1H

InChI Key

LHYAKWMCIYAGSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=O)N2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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